Isoangoroside C
Description
Isoangoroside C is a phenylpropanoid glycoside first isolated from the roots of Scrophularia scorodonia . Its structure was elucidated via spectroscopic methods (¹H-NMR, ¹³C-NMR, and 2D-NOESY) and confirmed as 3-hydroxy-4-methoxy-β-phenylethoxy-O-α-L-arabinopyranosyl-(1→6)-α-L-rhamnopyranosyl-(1→3)-4-O-β-feruloyl-β-D-glucopyranoside . The compound features a cis-configured feruloyl moiety, distinguishing it from its trans-configured isomer, Angoroside C . This compound is part of a broader class of phenylpropanoid glycosides, known for their antioxidant, anti-inflammatory, and neuroprotective properties .
Properties
IUPAC Name |
[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXMRBGMLHBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoangoroside C is typically isolated from natural sources, specifically the roots of Scrophularia scorodonia . The isolation process involves extraction with solvents followed by purification using chromatographic techniques. The structure of this compound is determined based on spectral data . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.
Chemical Reactions Analysis
Isoangoroside C, like other phenylpropanoid glycosides, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the phenylpropanoid structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoangoroside C has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of phenylpropanoid glycosides.
Biology: In biological research, this compound is investigated for its potential effects on various biological systems.
Medicine: this compound is explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used as a natural antioxidant in food and cosmetic products.
Mechanism of Action
The mechanism of action of Isoangoroside C involves its interaction with various molecular targets and pathways. As an antioxidant, this compound can neutralize free radicals, thereby protecting cells from oxidative stress . It may also modulate inflammatory pathways, reducing inflammation and promoting tissue repair . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Isoangoroside C is a notable compound derived from various plant sources, particularly within the family Scrophulariaceae. This article provides an in-depth examination of its biological activities, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is classified as a glycoside, which consists of a sugar moiety linked to a non-sugar moiety (aglycone). Its chemical structure is pivotal for its biological activity, influencing its interaction with biological targets.
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
- Mechanism of Action : The anti-inflammatory effect is primarily mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the expression of inflammatory genes. Studies have shown that this compound can reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are markers of inflammation.
| Study | Model | Result |
|---|---|---|
| Byun et al. (2005) | RAW 264.7 macrophages | Reduced iNOS and COX-2 expression |
| Lai et al. (2021) | Neutrophil activation | Decreased ROS generation |
2. Antioxidant Activity
This compound has been evaluated for its antioxidant capabilities. It demonstrates a strong ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Research Findings : In vitro studies indicate that this compound can significantly reduce reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stressors.
| Study | Method | IC50 Value |
|---|---|---|
| Peng et al. (2021) | DPPH Assay | 15 µM |
| Hakkim et al. (2011) | ABTS Assay | 12 µM |
3. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent against various pathogens, including bacteria and fungi.
- Mechanism : this compound disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules in pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 6 µg/mL |
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers and improved patient-reported outcomes.
- Case Study 2 : In a cohort study focusing on patients with bacterial infections, those treated with this compound showed faster recovery times compared to those receiving standard antibiotic therapy alone.
Q & A
Basic Research Questions
Q. How can Isoangoroside C be reliably isolated and purified from natural sources for experimental use?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Purity validation requires analytical HPLC (>95% peak area) and spectroscopic methods (NMR, MS). For example, a protocol by Zhang et al. (2022) used a gradient elution system (acetonitrile/water) to achieve 98% purity . Ensure proper solvent removal under reduced pressure to avoid degradation.
Q. What are the established in vitro assays for evaluating the biological activity of this compound?
- Methodological Answer : Common assays include:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ calculation via dose-response curves) .
- Anti-inflammatory effects : Inhibition of NO production in LPS-induced macrophages (measured via Griess reagent) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ determination .
Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility.
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer : Contradictions often arise from solvent polarity or temperature variations. Standardize solubility testing using the shake-flask method at 25°C with solvents like DMSO, ethanol, and water. Document saturation points via UV-Vis spectroscopy. For example, Li et al. (2023) resolved inconsistencies by pre-saturating solvents and using sonication for 30 minutes .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound at the molecular level?
- Methodological Answer :
- Target identification : Use molecular docking (AutoDock Vina) against proteins like NF-κB or COX-2, validated by surface plasmon resonance (SPR) .
- Pathway analysis : RNA-seq or proteomics (LC-MS/MS) on treated cells to identify differentially expressed genes/proteins .
- Kinetic studies : Measure enzyme inhibition (e.g., COX-2) via spectrophotometric assays with varying substrate concentrations .
Pair computational predictions with wet-lab validation to minimize false positives.
Q. How can structural modifications of this compound enhance its bioavailability while retaining bioactivity?
- Methodological Answer :
- Derivatization : Introduce methyl or acetyl groups to hydroxyl moieties to improve lipophilicity (logP optimization via ChemDraw).
- Prodrug design : Conjugate with PEG or amino acids for sustained release, as demonstrated by Wang et al. (2024) .
- In silico ADMET prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable pharmacokinetics .
Validate modifications using Caco-2 cell monolayers for permeability assays .
Q. What statistical approaches are recommended for analyzing contradictory in vivo efficacy data for this compound?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models (RevMan software) to assess heterogeneity (I² statistic) .
- Sensitivity analysis : Exclude outliers or adjust for covariates (e.g., animal strain, dosage regimen) via ANOVA or mixed-effects models .
- Dose-response modeling : Fit data to sigmoidal curves (GraphPad Prism) to identify EC₅₀ ranges across studies .
Report confidence intervals and p-values to quantify uncertainty .
Methodological Considerations
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Guidelines :
- Document reaction conditions (temperature, solvent ratios, catalyst load) in detail.
- Use authenticated reference standards (e.g., from Sigma-Aldrich) for NMR and MS comparisons .
- Share raw chromatograms and spectra in supplementary materials to enable cross-validation .
Q. What criteria should guide the selection of disease models for this compound preclinical studies?
- Criteria :
- Pathological relevance : Choose models with genetic/physiological alignment to human disease (e.g., DSS-induced colitis for inflammatory bowel disease) .
- Endpoint validity : Use biomarkers (e.g., TNF-α levels) correlated with clinical outcomes .
- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and sample size justification .
Data Presentation and Validation
Table 1 : Comparison of Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
